4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-(4-propan-2-ylcyclohexyl)-2H-triazole |
InChI |
InChI=1S/C11H19N3/c1-8(2)9-3-5-10(6-4-9)11-7-12-14-13-11/h7-10H,3-6H2,1-2H3,(H,12,13,14) |
InChI Key |
ZGVCKWPDKLDQEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)C2=NNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Principle:
This method involves the cycloaddition of an azide bearing the cyclohexyl moiety with a terminal alkyne bearing the propan-2-yl group. The reaction is performed under mild conditions, typically in aqueous or mixed solvents, with copper(I) as a catalyst.
- Step 1: Synthesize the azide precursor, 4-azido-cyclohexyl derivative , via substitution of a suitable leaving group (e.g., halide or tosylate) on cyclohexyl compounds with sodium azide.
- Step 2: Prepare the alkyne component, propan-2-yl-alkyne , via propargylation of suitable precursors or direct synthesis.
- Step 3: Combine the azide and alkyne in a solvent mixture (e.g., tert-butanol/water or ethanol/water) with copper sulfate pentahydrate and sodium ascorbate as reducing agents.
- Step 4: Stir at room temperature or slightly elevated temperature (~40°C) until completion, monitored via TLC or HPLC.
- Step 5: Purify the product through column chromatography or recrystallization.
- High regioselectivity for 1,4-disubstituted triazoles.
- Mild reaction conditions.
- Good functional group tolerance.
Data Support:
This approach aligns with methods described in recent literature, including the synthesis of various 1,2,3-triazole derivatives with diverse substituents, demonstrating yields typically above 80%.
Synthesis via Pre-Functionalized Azides and Alkynes
- Synthesize the azide with the cyclohexyl substituent via nucleophilic substitution on a cyclohexyl halide with sodium azide.
- Prepare the alkyne bearing the isopropyl group through propargylation of suitable precursors, such as 2-propyl-1-bromopropane derivatives.
| Step | Reagents | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Azide synthesis | Cyclohexyl halide + NaN₃ | DMF or DMSO | - | Room temp | 85-90 |
| Cycloaddition | Azide + alkyne | Tert-butanol/water | CuSO₄ + NaAsc | Room temp to 40°C | 80-92 |
- The azide is typically prepared via nucleophilic substitution.
- The cycloaddition is performed under aqueous conditions to facilitate regioselectivity and yield.
Alternative "One-Pot" Approaches
Recent advances have enabled one-pot syntheses combining azide formation and cycloaddition, reducing steps and improving efficiency. For example, the in situ generation of azides followed by cycloaddition with terminal alkynes has been demonstrated, with yields comparable to stepwise methods.
Specific Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalyst | CuSO₄·5H₂O (0.1–0.5 mol%) | Copper source for catalysis |
| Reducing Agent | Sodium ascorbate (0.2–0.5 mol%) | Maintains copper in active Cu(I) state |
| Solvent | Tert-butanol/water (1:1) or ethanol/water | Enhances solubility and regioselectivity |
| Temperature | 25–40°C | Mild conditions favoring selectivity and yield |
| Reaction Time | 12–24 hours | Monitored via TLC or HPLC |
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Typical Yield | Regioselectivity | Remarks |
|---|---|---|---|---|---|---|---|
| CuAAC | Azide derivative + terminal alkyne | CuSO₄, NaAsc | Tert-butanol/water | 25–40°C | 80–92% | 1,4-disubstituted | Widely used, high regioselectivity |
| In situ Azide + Alkyne | Cyclohexyl halide + NaN₃; Prop-2-ynyl derivatives | - | DMF, DMSO | Room temp | 85–90% | 1,4-disubstituted | One-pot, efficient |
| Heterocyclic Route | Pre-formed heterocycles + azides | CuI, base | Acetonitrile | Room temp | 75–85% | regioselective | For complex derivatives |
Chemical Reactions Analysis
Functionalization and Cross-Coupling
The 1,2,3-triazole core can undergo further functionalization:
-
Suzuki–Miyaura cross-coupling : Triazole derivatives (e.g., 9a–j ) were synthesized with arylboronic acids using Pd(OAc)₂, achieving yields of 82–91% .
-
Phosphonate incorporation : β-Ketophosphonates reacted with azides under Cs₂CO₃ to yield 4-phosphonated triazoles with regioselectivity governed by steric effects .
Table 2: Functionalization Reactions of 1,2,3-Triazoles
Mechanistic Insights
-
Temperature-dependent pathways : At 0°C, bis(1,2,3-triazoles) form via oxidative coupling, while 5-alkynyl-1,2,3-triazoles dominate at 60°C .
-
Regioselectivity control : Base selection (K₂CO₃ vs. Cs₂CO₃) influences E- or Z-enolate formation, dictating substituent positions .
Spectroscopic Characterization
Representative NMR data for analogous compounds:
Scientific Research Applications
4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1. Structural Parameters of Selected Triazole Derivatives
| Compound | Substituent at 4-Position | Dihedral Angle (°) | Key Structural Feature |
|---|---|---|---|
| Target compound | 4-(Propan-2-yl)cyclohexyl | N/A* | Bulky, hydrophobic substituent |
| 4-(Benzo[b]thiophen-2-yl)-5-(trimethoxy) | Benzo[b]thiophen-2-yl | 13.1 | Planar aromatic stacking |
| 2-Methyl analog | Benzo[b]thiophen-2-yl + methyl | 19.7 | Steric hindrance from methyl group |
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorinated triazoles (e.g., 4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole ) exhibit enhanced metabolic resistance due to C-F bonds, a feature absent in the target compound.
Biological Activity
4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and potential therapeutic applications. The synthesis methods and structure-activity relationships (SAR) are also discussed.
Synthesis of this compound
The synthesis of triazole derivatives typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for efficient formation of the triazole ring under mild conditions. The specific synthesis route for this compound involves the reaction of an appropriate alkyne with an azide in the presence of a copper catalyst.
Biological Activity Overview
The biological activities of this compound have been explored in various studies:
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potency against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.43 | Induction of apoptosis |
| MCF-7 | 0.17 | Inhibition of proliferation |
| A549 | 7.72 | ROS generation |
The compound's mechanism often involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis in cancer cells .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Studies have demonstrated that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that triazole derivatives can serve as potential candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications in the cyclohexyl group or the introduction of various substituents can significantly influence potency and selectivity.
Key Findings:
- Substituent Variability : The presence of bulky groups like isopropyl enhances lipophilicity and may improve cell membrane permeability.
- Triazole Ring Modifications : Alterations in the nitrogen positions within the triazole ring can affect binding affinity to target proteins involved in cancer progression or microbial resistance.
Case Studies
Several studies have highlighted the efficacy of triazoles in clinical settings:
- Study on Cancer Cell Lines : A series of experiments demonstrated that triazole derivatives significantly inhibited cell migration and induced apoptosis in HCT116 and MCF-7 cells through modulation of key signaling pathways such as NF-kB .
- Antimicrobial Efficacy : In vitro tests showed that derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential use as novel antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of triazole derivatives typically involves cycloaddition reactions or functionalization of pre-existing triazole cores. For example, refluxing hydrazides with aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) can yield substituted triazoles. Optimization can employ factorial design to evaluate variables like solvent polarity, temperature, and catalyst loading. For instance, highlights refluxing in DMSO for 18 hours followed by crystallization in water-ethanol (65% yield), suggesting solvent selection and prolonged heating are critical . Systematic optimization may involve varying molar ratios (e.g., 1:1 hydrazide:aldehyde) and monitoring via TLC or HPLC.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Characterization requires multi-technique validation:
- ¹H/¹³C-NMR : Confirm proton environments (e.g., cyclohexyl CH groups at δ 1.2–2.1 ppm) and triazole ring signals (δ 7.5–8.5 ppm).
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N content.
and emphasize combining NMR, LC-MS, and elemental analysis for structural validation, with LC-MS particularly useful for detecting byproducts .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize in silico screening (e.g., molecular docking against target proteins like enzymes or receptors) to identify plausible mechanisms before wet-lab experiments. describes ADME analysis and docking studies to predict pharmacokinetics and binding affinities. For in vitro assays, use cell viability (MTT assay) and enzyme inhibition protocols (e.g., IC₅₀ determination) with positive controls. Dose-response curves and triplicate replicates are essential to establish reproducibility .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved methodologically?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). To address this:
- Standardize Protocols : Use established cell lines (e.g., HEK293 or HepG2) and control for serum batch effects.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests).
- Dose-Response Validation : Re-test conflicting compounds under identical conditions. underscores integrating multiple data types (e.g., survey and trace data) to resolve inconsistencies, a principle applicable to biochemical assays .
Q. What computational strategies are effective for elucidating the mechanism of action of this compound?
- Methodological Answer : Combine molecular dynamics (MD) simulations and QSAR modeling:
- MD Simulations : Use software like GROMACS to study ligand-protein interactions over 100+ ns trajectories.
- QSAR : Develop models correlating substituent effects (e.g., cyclohexyl lipophilicity) with activity. references molecular docking with Protein Data Bank (PDB) structures to identify binding pockets, while highlights ADME profiling for bioavailability predictions .
Q. How can theoretical frameworks guide the design of derivatives with enhanced selectivity?
- Methodological Answer : Ground derivative design in pharmacophore models or bioisosteric replacement principles. For example:
- Pharmacophore Analysis : Identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) using tools like Schrödinger’s Phase.
- Bioisosteres : Replace the cyclohexyl group with adamantane for improved steric bulk. and stress aligning synthetic goals with conceptual frameworks (e.g., lock-and-key theory) to rationalize structural modifications .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer : Employ orthogonal methods:
- HPLC : Use C18 columns with gradient elution (water:acetonitrile + 0.1% TFA).
- Membrane Chromatography : For large-scale purification, tangential flow filtration (TFF) can isolate target compounds >90% purity. classifies membrane technologies under RDF2050104, highlighting their role in high-resolution separations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
